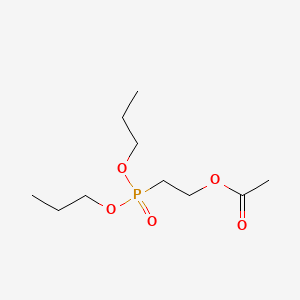

2-Dipropylphosphonoethyl acetate

Description

To appreciate the scientific interest in 2-Dipropylphosphonoethyl acetate (B1210297), it is essential to first understand the foundational chemistry of organophosphonate and ester compounds. These two functional groups bestow a unique combination of properties that have been harnessed in a multitude of advanced chemical systems.

Organophosphonates are a class of organophosphorus compounds characterized by a direct carbon-phosphorus (C-P) bond. This feature distinguishes them from phosphate esters, which have a P-O-C linkage. The C-P bond is generally resistant to chemical and enzymatic cleavage, providing significant stability to the molecules in which it is found. wikipedia.org Organophosphonates are synthesized through various methods, with the Michaelis-Arbuzov reaction being a prominent route for the formation of phosphonate (B1237965) esters. wikipedia.org

These compounds have found widespread industrial and medicinal applications. They are effective chelating agents, binding tightly to metal ions, which is a property utilized in water treatment to prevent the formation of scale. wikipedia.org In agriculture, the well-known herbicide glyphosate is an organophosphonate. wikipedia.org Furthermore, in medicine, bisphosphonates are a critical class of drugs for treating osteoporosis, and phosphonate nucleotide analogues like Tenofovir are key antiviral medications. wikipedia.org

Esters, on the other hand, are derivatives of carboxylic acids and are characterized by a carbonyl group adjacent to an ether linkage. They are prevalent in nature, contributing to the fragrances of many fruits and flowers. In chemical synthesis, esterification is a fundamental reaction. Organophosphate esters (OPEs), a related but distinct class from organophosphonates, are widely used as flame retardants, plasticizers, and performance additives in various materials, including textiles, furniture, and electronics. wikipedia.orgnih.gov

The combination of a phosphonate group and an ester group within the same molecule, as in 2-Dipropylphosphonoethyl acetate, creates a bifunctional compound with the potential for diverse reactivity and application.

Phosphonoethyl acetate derivatives, a more specific class to which this compound belongs, are particularly significant as reagents in organic synthesis. A key application of phosphonoacetate esters, such as triethyl phosphonoacetate, is in the Horner-Wadsworth-Emmons (HWE) reaction. enamine.net This reaction is a powerful tool for the formation of carbon-carbon double bonds, specifically for producing α,β-unsaturated esters with a high degree of stereoselectivity, predominantly yielding the E-alkene. enamine.net

The HWE reaction begins with the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone. The resulting intermediate eliminates a dialkyl phosphate salt to form the alkene. The versatility and reliability of the HWE reaction have made phosphonoacetate derivatives indispensable reagents in the synthesis of complex organic molecules and natural products.

Beyond their role in olefination reactions, the presence of both a phosphonate and an acetate group allows for further functionalization. The ester can be hydrolyzed to a carboxylic acid, and the phosphonate group can act as a ligand or be incorporated into larger molecular frameworks. This dual functionality makes phosphonoethyl acetate derivatives valuable building blocks in medicinal chemistry and materials science. For instance, phosphonate esters have been investigated for the synthesis of peptidylphosphonates and other compounds for screening in drug discovery.

Despite the broad importance of organophosphonates and phosphonoethyl acetate derivatives, a detailed survey of the scientific literature reveals a significant knowledge gap specifically concerning this compound. While the compound is commercially available and is identified by the CAS number 39118-54-2, there is a notable absence of dedicated research articles detailing its synthesis, specific chemical properties, or unique applications.

The existing body of research provides a strong theoretical framework for predicting the reactivity and potential uses of this compound. It can be inferred that, like other phosphonoacetate esters, it could serve as a reagent in the Horner-Wadsworth-Emmons reaction. The dipropyl ester groups may confer different solubility and reactivity profiles compared to the more commonly studied diethyl or dimethyl analogues. However, without empirical data, these remain well-founded suppositions.

The lack of specific studies on this compound presents an opportunity for future research. A systematic investigation into its synthesis and purification, a thorough characterization of its physical and chemical properties, and an exploration of its utility in synthetic reactions would be valuable contributions to the field of organic chemistry. Furthermore, exploring its potential biological activity, given the prevalence of phosphonates in medicinal chemistry, could uncover novel applications. The current state of knowledge is thus a call to the chemical research community to fill this void and fully elucidate the properties and potential of this particular phosphonoethyl acetate derivative.

Structure

3D Structure

Properties

CAS No. |

39118-54-2 |

|---|---|

Molecular Formula |

C10H21O5P |

Molecular Weight |

252.24 g/mol |

IUPAC Name |

2-dipropoxyphosphorylethyl acetate |

InChI |

InChI=1S/C10H21O5P/c1-4-6-14-16(12,15-7-5-2)9-8-13-10(3)11/h4-9H2,1-3H3 |

InChI Key |

DQBJKAPMTBEDGG-UHFFFAOYSA-N |

Canonical SMILES |

CCCOP(=O)(CCOC(=O)C)OCCC |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 2 Dipropylphosphonoethyl Acetate

Established Synthetic Pathways for Organophosphonate Esters

The traditional synthesis of organophosphonate esters such as 2-Dipropylphosphonoethyl acetate (B1210297) relies on fundamental reactions that have been extensively developed and optimized over the years.

Esterification Reactions for Phosphonic Acid Synthesis

The formation of phosphonate (B1237965) esters from phosphonic acids is a common and direct synthetic route. This transformation can be achieved through several methods. A straightforward approach involves the direct esterification of a phosphonic acid with an alcohol, in this case, propanol, often facilitated by an acid catalyst. The efficiency of this equilibrium-driven reaction is highly dependent on the reaction conditions. nih.gov

Another method for esterification involves the use of coupling reagents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to mediate the esterification of phosphonic acids. nih.gov Furthermore, selective mono- or diesterification can be achieved by carefully controlling the reaction temperature and the choice of the esterification agent, such as triethyl orthoacetate. nih.govnih.gov At lower temperatures (e.g., 30 °C), monoesters can be formed selectively, while higher temperatures favor the formation of diesters. nih.govnih.gov

Table 1: Comparison of Esterification Conditions for Phosphonic Acids This is an interactive table. The data is sourced from referenced materials.

| Method | Reagent/Catalyst | Temperature | Selectivity |

|---|---|---|---|

| Direct Esterification | Acid Catalyst | Varies | Equilibrium-driven |

| DCC Coupling | Dicyclohexylcarbodiimide | Varies | Good |

| Orthoester Method | Triethyl orthoacetate | 30 °C | Monoester nih.govnih.gov |

Coupling Reactions for Phosphonoethyl Linkages

A cornerstone in the formation of the carbon-phosphorus bond in phosphonates is the Michaelis-Arbuzov reaction. wikipedia.orgjk-sci.com This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgorganic-chemistry.org For the synthesis of a precursor to 2-Dipropylphosphonoethyl acetate, this would entail reacting tripropyl phosphite with a 2-haloethyl acetate. The reaction proceeds through a phosphonium (B103445) salt intermediate which then rearranges to the thermodynamically stable phosphonate. wikipedia.org The reactivity of the alkyl halide is a critical factor, with the general trend being RI > RBr > RCl. nih.gov

An alternative pathway to the phosphonoethyl linkage is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnrochemistry.comtcichemicals.com This reaction typically involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene. wikipedia.orgyoutube.com To obtain the saturated phosphonoethyl group, a subsequent reduction of the resulting vinylphosphonate (B8674324) would be necessary. The HWE reaction is renowned for its high stereoselectivity, predominantly forming (E)-alkenes. wikipedia.orgnrochemistry.com

Precursor Selection and Optimization in Acetate Synthesis

The choice of precursors for the acetate moiety is critical for an efficient synthesis. Common starting materials include 2-bromoethyl acetate or 2-hydroxyethyl acetate. When using 2-bromoethyl acetate, it can be directly employed in a Michaelis-Arbuzov reaction with a suitable phosphite. If starting with 2-hydroxyethyl acetate, the hydroxyl group typically needs to be converted into a better leaving group, such as a tosylate or mesylate, before reaction with the phosphorus nucleophile.

Optimization of reaction parameters is crucial for maximizing yield and purity. This includes the choice of solvent, temperature, and stoichiometry of the reactants. For instance, in the Michaelis-Arbuzov reaction, higher temperatures (often between 120 °C and 160 °C) are frequently required for the reaction to proceed with less reactive phosphites. wikipedia.org

Advanced Synthetic Approaches to this compound

Modern synthetic methods offer more elegant and efficient routes to organophosphonates, including the use of catalysis and stereoselective techniques.

Catalytic Methods in Phosphonate Synthesis

Transition metal catalysis has revolutionized the formation of carbon-phosphorus bonds. The Hirao reaction, a palladium-catalyzed cross-coupling of dialkyl phosphites with aryl or vinyl halides, is a prominent example. wikipedia.orgnih.govresearchgate.net While the classical Hirao reaction is not directly applicable to the synthesis of alkylphosphonates from alkyl halides, its principles have inspired the development of new catalytic systems. wikipedia.org The use of palladium catalysts, sometimes in combination with specific ligands, can facilitate the C-P bond formation under milder conditions and with lower catalyst loadings than originally reported. nih.gov Nickel-catalyzed cross-coupling reactions also represent a viable alternative for P-C bond formation. researchgate.netmdpi.com

Lewis acids can also be employed to mediate the Michaelis-Arbuzov reaction, allowing the reaction to proceed at room temperature, which is a significant improvement over the high temperatures often required in the traditional method. organic-chemistry.org

Table 2: Overview of Catalytic Methods for C-P Bond Formation This is an interactive table. The data is sourced from referenced materials.

| Reaction | Catalyst | Reactants | Key Advantage |

|---|---|---|---|

| Hirao Reaction | Palladium complexes wikipedia.orgnih.govresearchgate.net | Dialkyl phosphite, Aryl/Vinyl halide | Forms C(sp²)-P bonds wikipedia.org |

| Nickel-Catalyzed Coupling | Nickel complexes researchgate.netmdpi.com | Dialkyl phosphite, Aryl halide | Alternative to palladium researchgate.net |

Stereoselective Synthesis Considerations for Related Phosphonates

While this compound is an achiral molecule, the principles of stereoselective synthesis are of great importance for the preparation of chiral phosphonates. Asymmetric versions of the Michaelis-Arbuzov and Horner-Wadsworth-Emmons reactions have been developed to control the stereochemistry at the phosphorus center or at a carbon atom in the alkyl chain. acs.orgacs.org

For instance, the use of chiral catalysts in the phospha-Michael reaction, which involves the addition of phosphorus nucleophiles to activated alkenes, can lead to the formation of enantiomerically enriched phosphonates. mdpi.com Chiral auxiliaries attached to the phosphorus reactant can also direct the stereochemical outcome of the reaction. mdpi.com Furthermore, the stereoselectivity of some reactions, such as the rearrangement of certain phosphoramidites, has been shown to be temperature-dependent, with lower temperatures favoring higher stereoselectivity. acs.orgacs.org These advanced methods are crucial for the synthesis of optically active phosphonates for various specialized applications.

Green Chemistry Principles in this compound Production

The production of this compound can be approached through the lens of green chemistry, aiming to reduce the environmental impact of its synthesis. Traditional methods for synthesizing phosphonates, such as the Michaelis-Arbuzov reaction, often involve high temperatures and the use of alkyl halides, which can be hazardous. wikipedia.orgjk-sci.com Green chemistry principles encourage the development of more benign and efficient synthetic routes.

Recent research in phosphonate synthesis has explored several greener alternatives. rsc.orgrsc.orgchemeurope.comsciencedaily.com These include the use of solvent-free reaction conditions, microwave-assisted synthesis, and the development of catalytic systems that can operate under milder conditions. rsc.org For the synthesis of this compound, this could involve replacing conventional heating with microwave irradiation in the Michaelis-Arbuzov reaction between tripropyl phosphite and 2-bromoethyl acetate, potentially leading to shorter reaction times and reduced energy consumption.

The choice of solvent is another critical aspect of green chemistry. Ethyl acetate, one of the components of the target molecule, is itself considered a greener solvent alternative to more hazardous options like acetonitrile (B52724) and chlorobenzene (B131634) in certain applications. rsc.org The principles of atom economy, which advocate for maximizing the incorporation of all materials used in the process into the final product, are also central. The Michaelis-Arbuzov reaction, in principle, has good atom economy. wikipedia.orgwikipedia.org

Furthermore, the development of biocatalytic methods, although still emerging in the field of phosphonates, presents a promising future direction. The biosynthesis of related compounds like 2-hydroxyethylphosphonate suggests that enzymatic pathways could be engineered for the production of this compound or its precursors, operating under mild, aqueous conditions. nih.govnih.gov The use of biosourced catalysts is another avenue being explored for the synthesis of α-hydroxyphosphonates, which could potentially be adapted for other phosphonate derivatives. nih.gov

| Green Chemistry Principle | Application in this compound Synthesis |

| Alternative Solvents | Utilizing greener solvents like ethyl acetate or exploring solvent-free conditions. rsc.org |

| Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. rsc.org |

| Catalysis | Developing efficient catalysts to enable reactions under milder conditions. organic-chemistry.org |

| Atom Economy | Optimizing reactions like the Michaelis-Arbuzov to maximize incorporation of reactants. wikipedia.org |

| Renewable Feedstocks | Investigating biosynthetic routes or using bio-based starting materials. nih.govnih.gov |

Functionalization and Structural Modification of this compound

The structure of this compound offers two primary sites for chemical modification: the phosphonate moiety and the acetate ester group. These modifications can lead to a diverse range of analogs and derivatives with potentially new chemical and physical properties.

Chemical Transformations at the Phosphonate Moiety

The phosphorus center of the dipropylphosphono group is a key site for chemical transformations. The propyl ester groups can be hydrolyzed or dealkylated to yield the corresponding phosphonic acid. This transformation is typically achieved by treatment with strong acids or through the use of silyl (B83357) halides like trimethylsilyl (B98337) bromide, followed by methanolysis. nih.govnih.gov The resulting phosphonic acid can then be converted into a variety of other esters through re-esterification with different alcohols.

Another important reaction at the phosphonate group is its conversion to phosphonochloridates. This can be accomplished using reagents such as phosphorus pentachloride or oxalyl chloride. mdpi.com These phosphonochloridates are reactive intermediates that can be coupled with amines to form phosphonamidates or with other nucleophiles to introduce further diversity. mdpi.com

| Transformation | Reagents | Product Type |

| Hydrolysis/Dealkylation | Strong Acid (e.g., HCl) or TMSBr/MeOH | Phosphonic Acid |

| Esterification | Alcohol, Condensing Agent | Phosphonate Esters |

| Chlorination | PCl₅ or (COCl)₂ | Phosphonochloridate |

| Amidation | Amine (from phosphonochloridate) | Phosphonamidate |

Modifications at the Acetate Ester Group

The acetate ester group provides another handle for structural modification. One of the most common reactions is hydrolysis, which can be carried out under either acidic or basic conditions to yield the corresponding carboxylic acid. This reaction converts this compound into 2-(dipropylphosphono)acetic acid.

Transesterification is another valuable transformation, allowing the ethyl group of the acetate to be exchanged with other alkyl or aryl groups. nih.gov This is often catalyzed by acids or bases and is driven by the removal of ethanol (B145695) from the reaction mixture. Furthermore, the ester can be reduced to a primary alcohol, 2-(dipropylphosphono)ethanol, using strong reducing agents like lithium aluminum hydride.

| Transformation | Reagents | Product Type |

| Hydrolysis | Acid or Base | Carboxylic Acid |

| Transesterification | Alcohol, Acid/Base Catalyst | Different Ester |

| Reduction | LiAlH₄ | Primary Alcohol |

Preparation of Structurally Related Analogs and Derivatives

By combining the transformations at both the phosphonate and acetate moieties, a wide array of structurally related analogs and derivatives of this compound can be synthesized. For instance, hydrolysis of both the phosphonate and acetate esters would yield 2-phosphonoacetic acid.

The synthesis of amide derivatives can be achieved by first hydrolyzing the acetate ester to the carboxylic acid, which can then be coupled with various amines using standard peptide coupling reagents. Alternatively, the phosphonate moiety can be modified first, for example, by converting it to a phosphonamidate, followed by transformations at the acetate group.

The synthesis of phosphonopeptides, which are analogs where amino acids are incorporated, is a significant area of research. mdpi.com Starting from this compound, one could envision the synthesis of dipeptide analogs by coupling the hydrolyzed carboxylic acid with an amino acid ester.

| Derivative Class | Synthetic Strategy |

| Phosphonic Acid Esters | Transesterification of the phosphonate group. |

| Carboxylic Acid Derivatives | Hydrolysis of the acetate ester followed by amidation or other coupling reactions. |

| Amino Alcohol Derivatives | Reduction of the acetate ester and modification of the resulting alcohol. |

| Phosphonopeptide Analogs | Sequential hydrolysis and coupling with amino acids. mdpi.com |

Advanced Analytical Techniques for Characterization and Quantification of 2 Dipropylphosphonoethyl Acetate

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation of organophosphorus compounds. By examining the interaction of molecules with electromagnetic radiation, detailed information about their atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Phosphonate (B1237965) Esters

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of phosphonate esters. The presence of phosphorus (³¹P), in addition to protons (¹H) and carbon (¹³C), provides a wealth of information through chemical shifts and coupling constants.

For "2-Dipropylphosphonoethyl acetate (B1210297)," the expected NMR signals can be predicted based on data from similar compounds like triethyl phosphonoacetate yale.edu.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the propyl and ethyl groups. The methylene (B1212753) protons adjacent to the phosphorus atom would show coupling to ³¹P, resulting in a distinct doublet.

¹³C NMR: The carbon NMR spectrum would reveal separate signals for each unique carbon atom in the molecule. The carbon atom directly bonded to the phosphorus would exhibit a large one-bond coupling constant (¹JCP).

³¹P NMR: The phosphorus NMR spectrum is particularly diagnostic for phosphonates. cdc.gov A single signal would be expected, with its chemical shift providing information about the electronic environment of the phosphorus atom. chemicalbook.comsigmaaldrich.com The chemical shift is influenced by the nature of the alkyl groups attached to the phosphorus and the rest of the molecule. chemicalbook.comsigmaaldrich.com

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Dipropylphosphonoethyl Acetate (based on analogous compounds)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings |

| P-CH₂ | ~ 3.0 (doublet) | ~ 34 (doublet) | ²JHP, ¹JCP |

| O-CH₂ (propyl) | ~ 4.1 (multiplet) | ~ 63 (doublet) | ³JHH, ²JCP |

| CH₂ (propyl) | ~ 1.7 (sextet) | ~ 24 (doublet) | ³JHH, ³JCP |

| CH₃ (propyl) | ~ 0.9 (triplet) | ~ 10 (singlet) | ³JHH |

| O-CH₂ (ethyl) | ~ 4.2 (quartet) | ~ 61 (singlet) | ³JHH |

| C=O | - | ~ 170 (singlet) | |

| CH₃ (acetyl) | ~ 2.1 (singlet) | ~ 21 (singlet) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. rsc.orgresearchgate.netspectroscopyonline.com These vibrations are characteristic of specific functional groups present in the molecule. pg.edu.pllibretexts.orglibretexts.org

For "this compound," the key vibrational bands would include:

P=O Stretch: A strong absorption band typically observed in the region of 1250-1200 cm⁻¹. This is a highly characteristic peak for phosphonates.

P-O-C Stretch: These stretches usually appear in the 1100-950 cm⁻¹ region and can be complex. researchgate.net

C=O Stretch: A very strong and sharp absorption band is expected around 1740 cm⁻¹ for the ester carbonyl group. mdpi.comd-nb.infonih.govnih.govnih.gov

C-O Stretch: The ester C-O stretches will appear in the 1300-1000 cm⁻¹ range. nih.gov

C-H Stretch: Aliphatic C-H stretching vibrations are observed in the 3000-2850 cm⁻¹ region.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| P=O | Stretch | 1250 - 1200 | Strong |

| C=O (Ester) | Stretch | ~ 1740 | Strong |

| P-O-C | Stretch | 1100 - 950 | Medium to Strong |

| C-O (Ester) | Stretch | 1300 - 1000 | Medium to Strong |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. wiley.comhelixchrom.com For "this compound," electron impact (EI) ionization would likely lead to a series of characteristic fragment ions.

The fragmentation of phosphonate esters is well-documented. researchgate.net Common fragmentation pathways include cleavage of the P-C bond, loss of alkene from the alkoxy groups, and rearrangements. The presence of the ester group introduces additional fragmentation possibilities, such as the loss of the acetyl group or the entire acetate moiety.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| [M]+ | Molecular Ion | - |

| M - 42 | [M - C₂H₂O]+ | Loss of ketene (B1206846) from the acetate group |

| M - 43 | [M - C₂H₃O]+ | Loss of the acetyl group |

| M - 59 | [M - C₂H₃O₂]+ | Loss of the acetate group |

| M - 87 | [M - C₄H₇O₂]+ | Cleavage of the P-C bond with H transfer |

| 151 | [ (C₃H₇O)₂P(O)H ]+ | Rearrangement and cleavage |

| 125 | [ (HO)₂P(O)CH₂CH₂OCOCH₃ ]+ | Loss of both propyl groups |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation and quantification of phosphonates from complex mixtures. The choice of method depends on the volatility and polarity of the analyte.

Gas Chromatography (GC) Method Development and Optimization for Volatile Phosphonates

Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like many phosphonate esters. For "this compound," a method could be developed using a mid-polarity capillary column, such as a DB-5 or HP-5.

Injector and Column Temperature: A programmed temperature ramp would be employed to ensure good separation and peak shape.

Detector: A flame photometric detector (FPD) in phosphorus mode or a nitrogen-phosphorus detector (NPD) would provide high sensitivity and selectivity for this phosphorus-containing compound.

Table 4: Representative GC Method Parameters for the Analysis of Volatile Phosphonates

| Parameter | Condition |

| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Detector | Flame Photometric Detector (FPD) - Phosphorus Mode |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Forms

For less volatile or more polar phosphonates, as well as for the analysis of potential degradation products of "this compound" that may be more polar, high-performance liquid chromatography (HPLC) is the method of choice. sigmaaldrich.com

A reversed-phase HPLC method using a C18 column would be a suitable starting point. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a buffer to control the pH.

Detection: Since many phosphonates lack a strong UV chromophore, detection can be challenging. Derivatization to introduce a UV-active or fluorescent tag can be employed. Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides a highly sensitive and selective detection method. cdc.gov

Table 5: Representative HPLC Method Parameters for the Analysis of Non-Volatile Phosphonates

| Parameter | Condition |

| Column | C18 (150 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | Mass Spectrometer (ESI+) |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis

Hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable for the analysis of this compound. The most powerful and commonly employed of these are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govwalisongo.ac.id

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile and thermally stable compounds like many organophosphorus esters, GC-MS is a cornerstone analytical technique. researchgate.netanalysis.rs In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. mdpi.comcromlab-instruments.es As the separated components, including this compound, exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). cromlab-instruments.esacs.org

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule. For this compound, characteristic fragments would likely include ions corresponding to the loss of the acetate group, propyl groups, and other structural moieties. This detailed fragmentation is crucial for definitive identification. mdpi.com In some cases, derivatization may be employed to enhance the volatility of related polar metabolites for GC-MS analysis. researchgate.netnih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is particularly advantageous for the analysis of polar, less volatile, or thermally labile compounds that are not amenable to GC-MS. walisongo.ac.idnih.govepa.gov This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer. nih.govmdpi.com LC-MS/MS, a tandem mass spectrometry approach, offers enhanced selectivity and sensitivity, making it highly suitable for detecting trace levels of compounds in complex mixtures. walisongo.ac.idnih.gov

For the analysis of organophosphorus compounds, LC-MS/MS has demonstrated superior performance, especially at low concentrations, when compared to GC-MS. walisongo.ac.id Electrospray ionization (ESI) is a common ionization technique used in LC-MS for such analyses, and it can be operated in both positive and negative ion modes to achieve the best response for the target analyte. nih.govmdpi.com The choice between GC-MS and LC-MS/MS often depends on the specific properties of the analyte and the nature of the sample matrix. walisongo.ac.id

Quantitative Analysis and Method Validation for this compound

For the reliable quantification of this compound, it is essential to develop and validate a robust analytical method. Method validation ensures that the chosen analytical procedure is fit for its intended purpose. koreascience.krresearchgate.netnih.gov

Calibration and Linearity Assessment

A fundamental step in quantitative analysis is the establishment of a calibration curve. This is achieved by preparing a series of standard solutions of this compound at known concentrations and analyzing them using the chosen analytical technique (e.g., GC-MS or LC-MS). nih.govnih.gov The instrument's response (e.g., peak area) is then plotted against the concentration of the analyte.

The linearity of the method is assessed over a specified concentration range. nih.gov A linear relationship, typically with a correlation coefficient (R²) greater than 0.99, indicates that the response of the instrument is directly proportional to the concentration of the analyte within that range. nih.gov For the analysis of organophosphorus compounds, linearity is often demonstrated over several orders of magnitude, from low ng/mL to high ng/mL levels. nih.govnih.gov

Table 1: Representative Calibration Data for the Analysis of an Analogous Organophosphorus Compound

| Concentration (ng/mL) | Peak Area (Arbitrary Units) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,987 |

| 25 | 380,543 |

| 50 | 759,876 |

| 100 | 1,523,450 |

| This table is interactive and can be sorted by column. |

Detection and Quantitation Limits in Complex Matrices

The limit of detection (LOD) and the limit of quantitation (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov

These limits are especially important when analyzing this compound in complex matrices such as soil, water, or biological tissues, where other components can interfere with the analysis. wiley.com For organophosphorus compounds, LODs and LOQs can vary significantly depending on the analytical technique and the matrix. For instance, LC-MS/MS methods often achieve lower detection limits than GC-MS methods. nih.gov In some cases, detection limits for related compounds have been reported in the low ng/g or µg/L range. nih.govnih.govnih.gov

Table 2: Typical Limits of Detection (LOD) and Quantitation (LOQ) for Organophosphorus Compounds in Different Matrices

| Analytical Technique | Matrix | Typical LOD | Typical LOQ |

| GC-MS | Water | 0.01 - 0.1 µg/L | 0.03 - 0.3 µg/L |

| LC-MS/MS | Water | 0.001 - 0.05 µg/L | 0.003 - 0.15 µg/L |

| GC-MS | Soil | 0.1 - 1.0 ng/g | 0.3 - 3.0 ng/g |

| LC-MS/MS | Biological Tissue | 0.02 - 0.5 ng/g | 0.06 - 1.5 ng/g |

| This table is interactive and can be sorted by column. |

Precision, Accuracy, and Robustness of Analytical Protocols

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). nih.govresearchgate.net For the analysis of organophosphorus compounds, RSD values are generally expected to be below 15-20%. researchgate.netresearchgate.net

Accuracy is the closeness of the analytical result to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material or a spiked sample) and is expressed as the percent recovery. nih.govnih.gov Recoveries for organophosphorus compounds in various matrices are typically in the range of 70-120%. nih.govresearchgate.netresearchgate.net

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This could include minor changes in mobile phase composition, pH, or temperature. nih.gov

Table 3: Summary of Method Validation Parameters for a Representative Organophosphorus Compound Analysis

| Parameter | Acceptance Criteria | Typical Result |

| Linearity (R²) | > 0.99 | 0.998 |

| Precision (RSD) | < 15% | 5.5% |

| Accuracy (Recovery) | 70-120% | 95% |

| LOD | Signal-to-Noise > 3 | 0.1 ng/g |

| LOQ | Signal-to-Noise > 10 | 0.3 ng/g |

| This table is interactive and can be sorted by column. |

No Information Found on the Environmental Fate and Degradation of this compound

Despite a comprehensive search of available scientific literature and databases, no specific information was found regarding the environmental fate and degradation mechanisms of the chemical compound this compound.

Therefore, it is not possible to provide a detailed, scientifically accurate article on its hydrolytic stability, degradation kinetics, or photolytic degradation processes as requested in the provided outline. The creation of such an article would require speculative and unverified information, which falls outside the scope of providing factual and reliable scientific content.

The provided outline requested in-depth information on the following aspects of this compound:

Hydrolytic Stability and Degradation Kinetics: Including pH-dependent hydrolysis pathways of its phosphonate and acetate ester groups, the effects of temperature on its degradation rates, and the identification of its hydrolytic degradation products.

Photolytic Degradation Processes: Including its degradation under ultraviolet (UV) and visible light, and the influence of photosensitizers on its photolysis.

Without any specific studies or data on this compound, any discussion on these topics would be purely theoretical and not based on empirical evidence.

It is important to note that while general principles of ester and phosphonate hydrolysis and photolysis exist, the specific degradation behavior of a molecule is highly dependent on its unique chemical structure and the interplay of its functional groups. Extrapolating from other compounds without specific data for this compound would be scientifically unsound.

Environmental Fate and Degradation Mechanisms of 2 Dipropylphosphonoethyl Acetate

Photolytic Degradation Processes

Characterization of Photodegradation Byproducts

Further degradation could lead to the breaking of the carbon-phosphorus (C-P) bond, a characteristic feature of phosphonates, which would result in the formation of simpler phosphoric acid derivatives and acetic acid. The propyl chains attached to the phosphorus atom may also undergo oxidation, leading to a variety of smaller, more oxidized organic molecules. It is important to note that indirect photolysis, influenced by other substances in the environment like humic acids or metal oxides, can significantly affect the rate and pathway of degradation. nih.gov

Table 1: Plausible Photodegradation Byproducts of 2-Dipropylphosphonoethyl Acetate (B1210297)

| Plausible Byproduct | Formation Pathway |

|---|---|

| Dipropylphosphonoacetic acid | Hydrolysis of the ethyl acetate group |

| Ethanol (B145695) | Hydrolysis of the ethyl acetate group |

| Acetic Acid | Cleavage of the C-P bond |

| Propanol | Degradation of the propyl groups |

Biotransformation and Biodegradation Studies

The biological transformation and breakdown of 2-Dipropylphosphonoethyl Acetate are critical processes that determine its persistence in the environment. These transformations are primarily carried out by microorganisms through various enzymatic pathways.

Microbial Degradation Pathways in Environmental Compartments

Microorganisms play a pivotal role in the breakdown of organophosphonates. nih.govresearchgate.net The degradation of this compound in environments like soil and water is expected to be initiated by microbial enzymes. A key initial step is the hydrolysis of the ester linkage, a common reaction in the microbial metabolism of xenobiotics. oup.com This would result in the formation of dipropylphosphonoacetic acid.

Following this, the robust carbon-phosphorus (C-P) bond becomes the target for specialized microbial enzymes. researchgate.netmsu.ru The C-P lyase pathway is a significant mechanism employed by various bacteria to cleave this bond, allowing them to utilize the phosphorus for growth. msu.ru This pathway can act on a broad range of phosphonates. msu.ru The degradation of the resulting propyl and acetyl groups would then proceed through common metabolic routes, ultimately leading to mineralization into carbon dioxide, water, and phosphate. Some prokaryotic and lower eukaryotic microorganisms are capable of phosphonate (B1237965) biodegradation through several different pathways. nih.govmsu.ru

Enzyme-Mediated Biotransformation of Organophosphonates

The biotransformation of organophosphonates is largely an enzyme-driven process. nih.gov Enzymes such as phosphonatases and C-P lyases are central to their degradation. msu.ru Phosphonatases are a class of hydrolases that specifically target the C-P bond in certain phosphonates. msu.ru For a compound like this compound, after the initial hydrolysis of the acetate ester, the resulting phosphonate could be a substrate for such enzymes.

The C-P lyase multienzyme complex offers a more versatile degradation route, capable of breaking down a wide array of phosphonates, and its activity has been identified in numerous bacterial species. msu.ru Other enzymes, such as those from the cytochrome P450 family, can also be involved in the initial transformation of organophosphorus compounds, often making them more susceptible to subsequent hydrolysis. nih.gov The biotransformation process generally leads to the detoxification of the parent compound. nih.gov

Factors Influencing Biodegradation Efficiency

The efficiency of the biodegradation of this compound is not intrinsic to the compound alone but is heavily influenced by a range of environmental factors.

Microbial Community: The presence and abundance of microbial populations with the genetic capacity to produce phosphonate-degrading enzymes are paramount. nih.gov Environments with a history of organophosphate contamination may harbor adapted microbial communities capable of accelerated degradation. oup.com

Nutrient Availability: The availability of other essential nutrients, particularly carbon, nitrogen, and phosphorus, can influence the rate of biodegradation. researchgate.net In some cases, the target compound itself may serve as a source of phosphorus for microorganisms under phosphate-limiting conditions. nd.edu.au

pH and Temperature: Like all enzymatic processes, the activity of microbial enzymes that degrade organophosphonates is optimal within specific pH and temperature ranges. Deviations from these optimal conditions can significantly slow down the degradation rate. researchgate.net

Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways are active. While many known phosphonate degradation pathways are aerobic, some anaerobic degradation has also been observed. msu.ru

Environmental Distribution and Persistence Modeling

Predicting how this compound will be distributed in the environment and how long it will persist requires an understanding of its interactions with environmental matrices, particularly soil.

Soil Adsorption and Leaching Potential

The mobility of this compound in soil is governed by its adsorption to soil particles and its solubility in water. Organophosphorus compounds exhibit a wide range of adsorption behaviors depending on their specific chemical structure and the properties of the soil.

The adsorption of organophosphorus compounds is often positively correlated with the organic matter content of the soil. nih.gov Soils rich in organic matter tend to have a higher capacity to adsorb these compounds, which reduces their concentration in the soil water and, consequently, their potential to leach into groundwater. nih.govresearchgate.net Clay content and cation exchange capacity can also play a role in the adsorption process. nih.gov Conversely, compounds with higher water solubility and lower affinity for soil particles are more prone to leaching. nih.gov Given the ester and phosphonate functional groups, this compound is expected to have moderate polarity, suggesting a potential for leaching in soils with low organic matter content.

Table 2: Factors Influencing Soil Adsorption and Leaching of this compound

| Soil Property | Influence on Adsorption | Influence on Leaching Potential |

|---|---|---|

| Organic Matter Content | Increases adsorption | Decreases leaching |

| Clay Content | Can increase adsorption | Can decrease leaching |

| Soil pH | Can affect compound's charge and hydrolysis rate | Can influence mobility |

Volatilization from Water and Soil Surfaces

Organophosphorus compounds exhibit a wide range of volatility. nih.gov For instance, more volatile compounds, such as certain nerve agents like sarin, readily vaporize, while less volatile agents like VX can persist on surfaces for longer periods. nih.gov The volatilization of a compound from water is primarily described by its Henry's Law constant, which relates the concentration of the compound in the aqueous phase to its partial pressure in the gas phase. A higher Henry's Law constant indicates a greater tendency for volatilization. For soil, volatilization is more complex, influenced by factors such as soil type, organic matter content, moisture, and temperature, in addition to the compound's intrinsic properties. nih.gov Sorption to soil particles, particularly in soils with high organic matter, can significantly reduce the availability of a compound for volatilization. nih.gov

Predictive models, such as those developed by the U.S. Environmental Protection Agency (EPA), can estimate the volatilization potential of chemicals based on their structure. nih.gov For example, a comparison between two different organophosphorus compounds, NEMP and PXN, showed a 22-fold higher estimated volatilization for NEMP, highlighting how small structural differences can significantly impact this environmental fate process. nih.gov

Given that this compound is an ester, it is expected to have a degree of volatility. However, without specific experimental data on its vapor pressure and Henry's Law constant, a precise assessment of its volatilization rate from water and soil remains speculative. The presence of the phosphonate group might suggest a lower volatility compared to more simple organic acetates, due to increased polarity and potential for intermolecular interactions.

Persistence Assessment and Half-Life Determination in Various Media

Hydrolysis: As an ester, this compound is susceptible to hydrolysis, the chemical breakdown of the compound due to reaction with water. The rate of hydrolysis is highly dependent on pH and temperature. Generally, the P–O bond in organophosphorus compounds is more stable to hydrolysis than P–S or P–F bonds found in some pesticides. mdpi.com However, the ester linkage in the acetate moiety would be a primary site for hydrolysis. Studies on other phosphonate esters have shown that hydrolysis can be a significant degradation pathway. For example, a bis-POM-PMEA compound was found to hydrolyze with a half-life of approximately 4 hours in a cell-free environment. researchgate.net

Biodegradation: The breakdown of organic compounds by microorganisms is a crucial environmental degradation process. The biodegradability of organophosphorus compounds can vary widely. oup.com While some are readily metabolized by soil and water microorganisms, others are more recalcitrant. oup.com Bacteria have been identified that can utilize phosphonates as a source of phosphorus or nitrogen, breaking the stable C-P bond. wikipedia.org The rate of biodegradation is influenced by environmental conditions such as nutrient availability, temperature, pH, and the presence of a microbial community adapted to degrading such compounds. nih.gov

Photodegradation: Sunlight can also contribute to the degradation of chemical compounds, particularly in surface waters and on soil surfaces. The photodegradation of the iron(III) complexes of some phosphonates has been observed to be rapid. researchgate.netijset.in However, the extent to which direct or indirect photolysis would contribute to the degradation of this compound is unknown without specific studies.

It is important to note that the lack of specific experimental data for this compound necessitates a cautious approach to assessing its environmental fate. The information presented here is based on the general behavior of organophosphorus esters and phosphonates and serves as an initial estimation.

Table of Estimated Half-Life Ranges for Organophosphorus Esters in Different Media

Table of Factors Influencing the Persistence of this compound

Computational Chemistry and Structure Reactivity Relationship Srr Studies of 2 Dipropylphosphonoethyl Acetate

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to elucidating the geometric and electronic features that govern the reactivity of 2-dipropylphosphonoethyl acetate (B1210297). These methods, which range from molecular mechanics to quantum mechanical approaches like Density Functional Theory (DFT), allow for a detailed exploration of the molecule's potential energy surface and electronic landscape. nih.govmdpi.com

The flexibility of the ethyl acetate and dipropyl phosphonate (B1237965) moieties in 2-dipropylphosphonoethyl acetate allows for a multitude of spatial arrangements, or conformations. Conformational analysis is the study of the energies and populations of these different conformers. nih.goveurekaselect.com The rotation around single bonds, such as the C-C, C-O, and P-O bonds, gives rise to various conformers, each with a distinct energy level.

Table 1: Illustrative Conformational Analysis Data for this compound

This interactive table presents hypothetical data from a computational conformational analysis, illustrating the relative energies of possible conformers.

| Conformer | Key Dihedral Angles (Hypothetical) | Relative Energy (kcal/mol) | Predicted Population (%) |

| Extended | P-O-C-C: ~180°, O-C-C-O: ~180° | 0.00 | 75 |

| Gauche 1 | P-O-C-C: ~60°, O-C-C-O: ~180° | 1.20 | 15 |

| Gauche 2 | P-O-C-C: ~180°, O-C-C-O: ~60° | 1.50 | 8 |

| Folded | P-O-C-C: ~60°, O-C-C-O: ~60° | 2.50 | 2 |

Note: The data in this table is illustrative and based on general principles of conformational analysis of flexible esters. researchgate.net Specific values would require dedicated DFT or other high-level computational studies.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgslideshare.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). acs.orglibretexts.orgyoutube.comyoutube.com

For this compound, the HOMO is expected to be localized on the oxygen atoms of the phosphonate (P=O) and acetate (C=O) groups, which possess lone pairs of electrons. These regions would be the primary sites for electrophilic attack. Conversely, the LUMO is likely to be centered on the phosphorus atom of the phosphonate group and the carbonyl carbon of the acetate group. These atoms are electrophilic and thus susceptible to nucleophilic attack. youtube.comyoutube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests higher stability and lower reactivity. wikipedia.org

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

This table provides hypothetical values for the HOMO and LUMO energies and their likely localization, which are critical for predicting chemical reactivity.

| Molecular Orbital | Energy (eV) (Hypothetical) | Primary Atomic Contribution (Localization) | Implied Reactivity |

| HOMO | -9.5 | P=O and C=O oxygen atoms | Nucleophilic/Basic sites |

| LUMO | +1.2 | Phosphorus atom, Carbonyl carbon | Electrophilic sites for nucleophilic attack |

| HOMO-LUMO Gap | 10.7 | - | Indicator of chemical stability |

Note: These values are hypothetical and serve to illustrate the application of FMO theory. Actual values would be obtained from quantum chemical calculations.

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule, mapped onto its electron density surface. youtube.comlibretexts.orgwuxiapptec.com It is an invaluable tool for identifying electron-rich and electron-poor regions, which correspond to sites of potential nucleophilic and electrophilic interactions, respectively. researchgate.netresearchgate.net In an ESP map, regions of negative potential (typically colored red) are electron-rich and are prone to attack by electrophiles. Regions of positive potential (colored blue) are electron-poor and are susceptible to attack by nucleophiles. youtube.comwuxiapptec.com

For this compound, the ESP map would be expected to show significant negative potential around the phosphoryl (P=O) and carbonyl (C=O) oxygen atoms due to the high electronegativity of oxygen and the presence of lone pairs. These are the most nucleophilic sites. A region of positive electrostatic potential would be anticipated around the phosphorus atom and the carbonyl carbon, indicating their electrophilic character. The propyl and ethyl groups would exhibit a relatively neutral potential (often colored green). This detailed charge distribution analysis helps in predicting intermolecular interactions and the initial steps of chemical reactions. wikipedia.org

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

QSRR analysis is a computational technique that aims to build mathematical models correlating the chemical structure of a series of compounds with their reactivity. nih.gov These models are powerful tools for predicting the properties of new or untested compounds without the need for extensive experimental work.

While specific QSRR models for this compound are not documented, models for related organophosphorus esters have been developed to predict various properties, including hydrolytic stability and biological activity. nih.govacs.org The development of a QSRR model for a class of compounds that includes this compound would involve several key steps:

Data Set Assembly: A training set of structurally diverse phosphonates and acetates with experimentally measured reactivity data (e.g., hydrolysis rate constants) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the training set would be calculated.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, would be used to establish a mathematical relationship between the descriptors and the measured reactivity. mdpi.com

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

Such models can provide valuable insights into the factors governing the reactivity of the phosphonate and acetate functional groups.

The reliability of a QSRR model depends heavily on the choice of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For modeling the reactivity and stability of organophosphorus esters like this compound, a combination of descriptors is typically employed. acs.org

Table 3: Common Molecular Descriptors in QSRR for Organophosphorus Esters

This table outlines various classes of molecular descriptors that are frequently used in QSRR studies to model the chemical reactivity and stability of esters.

| Descriptor Class | Specific Examples | Information Encoded | Relevance to Reactivity/Stability |

| Electronic | HOMO/LUMO energies, Partial atomic charges, Dipole moment | Electron distribution, Electrophilicity/Nucleophilicity | Governs electrostatic interactions and susceptibility to attack. youtube.com |

| Steric | Molar volume, Surface area, Ovality, Sterimol parameters | Size and shape of the molecule and its substituents | Influences accessibility of reactive sites to reagents. |

| Topological | Connectivity indices (e.g., Kier & Hall), Wiener index | Atomic connectivity and branching | Reflects molecular size, shape, and complexity. |

| Thermodynamic | Heat of formation, Solvation energy | Energetic stability of the molecule | Relates to the energy barriers of reactions. wikipedia.org |

| Quantum-Chemical | Hardness, Softness, Electrophilicity index | Global reactivity indices based on FMO theory | Provides a more refined measure of reactivity than HOMO/LUMO alone. wikipedia.org |

The selection of the most relevant descriptors is a critical step in building a predictive QSRR model and can reveal the key molecular features that control the chemical behavior of this compound and related compounds.

Correlation of Structural Features with Reaction Mechanisms

The reactivity of this compound is intrinsically linked to its molecular structure, which features a central phosphorus atom bonded to two propyl groups, an ethyl acetate moiety, and a phosphoryl oxygen. Computational studies on similar organophosphorus esters reveal key correlations between these structural features and reaction mechanisms. nih.govtandfonline.com

The phosphorus center in this compound is electrophilic, making it susceptible to nucleophilic attack. acs.org The reaction mechanism for processes like hydrolysis is heavily influenced by the nature of the substituents on the phosphorus atom. For organophosphorus esters of the general type (R)(R')P(O)X, the electronic and steric effects of the R, R', and X groups are paramount. nih.govnih.gov In this compound, the two propyl groups (R and R') exert a moderate electron-donating effect and significant steric hindrance around the phosphorus atom. The ethyl acetate group serves as the leaving group (X) in many reactions.

Quantum chemical calculations on various phosphonates indicate that the charge density on the phosphoryl oxygen and the energy of the highest occupied molecular orbital (EHOMO) are critical determinants of reactivity. researchgate.net The conformation of the alkoxy groups significantly influences the charge density of the phosphoryl oxygen. researchgate.net For this compound, the orientation of the propyl groups will modulate the accessibility and reactivity of the P=O bond.

The mechanism of nucleophilic substitution at the phosphorus center can range from a purely associative (AN + DN) pathway, involving a pentacoordinate intermediate, to a dissociative (DN + AN) pathway with a metaphosphate-like transition state. frontiersin.org A concerted (ANDN) SN2-like mechanism is also possible. frontiersin.org The specific pathway is a function of the nucleophile, the leaving group, and the solvent. For a substrate like this compound, with its relatively bulky propyl groups, a purely associative mechanism might be sterically hindered.

The table below summarizes the predicted influence of the structural features of this compound on its reaction mechanisms, based on studies of analogous compounds.

| Structural Feature | Predicted Influence on Reaction Mechanism |

| Dipropylphosphono Group | Exerts steric hindrance, potentially disfavoring a fully associative (AN + DN) mechanism. Electron-donating nature may slightly reduce the electrophilicity of the phosphorus center compared to smaller alkyl groups. |

| Phosphoryl Group (P=O) | The primary site for hydrogen bonding and coordination with electrophiles/catalysts. Its polarity is crucial for initiating reactions. wikipedia.org |

| Ethyl Acetate Moiety | Functions as the leaving group in substitution reactions. The stability of the resulting acetate anion influences the reaction rate. |

Simulation of Chemical Processes Involving this compound

The simulation of chemical processes for this compound can be approached using various computational chemistry methods, such as density functional theory (DFT) and molecular dynamics (MD), to elucidate reaction pathways, understand solvent effects, and predict degradation products. researchgate.netacs.orgnih.gov

Reaction Mechanism Elucidation via Computational Pathways

Computational modeling is a powerful tool for mapping the potential energy surfaces of reactions involving organophosphorus compounds. For the hydrolysis of this compound, computational pathways can be calculated to determine the transition state structures and activation energies for different proposed mechanisms. dtic.mil

Studies on the hydrolysis of similar phosphonate esters suggest that both acid- and base-catalyzed mechanisms are possible. nih.govresearchgate.net In a base-catalyzed hydrolysis, a hydroxide (B78521) ion would act as the nucleophile, attacking the electrophilic phosphorus atom. Computational models can simulate this attack and the subsequent cleavage of the P-O bond to the ethyl acetate group. The calculations would likely show a transition state where the hydroxide is forming a bond to the phosphorus while the P-O bond to the leaving group is breaking.

For acid-catalyzed hydrolysis, the phosphoryl oxygen would first be protonated, increasing the electrophilicity of the phosphorus atom and making it more susceptible to attack by a water molecule. nih.gov Quantum chemical calculations can model the energetics of this protonation step and the subsequent nucleophilic attack.

The Horner-Wadsworth-Emmons reaction is another process where phosphonate esters like this compound are used. youtube.comwikipedia.org This reaction involves the deprotonation of the carbon adjacent to the phosphonate group, followed by reaction with an aldehyde or ketone. Computational models can elucidate the structure of the intermediate carbanion and the subsequent steps leading to the formation of an alkene. youtube.com

Solvation Effects on Chemical Behavior

The solvent environment can have a profound impact on the chemical behavior and reaction rates of organophosphorus compounds. frontiersin.orgnih.gov Molecular dynamics simulations and continuum solvation models (like PCM or SMD) are used to study these effects. researchgate.netdtic.milnih.gov

For a polar molecule like this compound, polar solvents are expected to stabilize the ground state and any charged intermediates or transition states. In the context of hydrolysis, a polar protic solvent like water can participate directly in the reaction and stabilize the forming ions through hydrogen bonding. dtic.mil

Computational studies on the solvation of organophosphorus compounds have shown that specific interactions, such as hydrogen bonding between the phosphoryl oxygen and solvent molecules, are crucial. researchgate.net These interactions can influence the conformational preferences of the molecule and the accessibility of the reactive sites. The table below illustrates the likely effects of different solvent types on the reactivity of this compound, based on general principles.

| Solvent Type | Predicted Effect on Reactivity |

| Polar Protic (e.g., Water, Ethanol) | Can act as a nucleophile and stabilize charged transition states and intermediates through hydrogen bonding, generally accelerating substitution reactions like hydrolysis. dtic.mil |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | Can solvate the molecule and any charged species, but does not participate directly as a proton donor. Reaction rates will be influenced by the solvent's dielectric constant. |

| Nonpolar (e.g., Hexane, Toluene) | Less effective at stabilizing polar or charged species, which would likely slow down reactions that involve the formation of ions, such as SN1-type hydrolysis. |

Prediction of Degradation Product Formation

Computational methods can be employed to predict the likely degradation pathways of this compound under various environmental conditions, such as hydrolysis and photodegradation. nih.govmsu.rub-tu.de

Hydrolytic Degradation: The most probable degradation pathway is the hydrolysis of the ester linkages. This can occur at both the phosphonate ester and the carboxylate ester.

P-O Bond Cleavage: Hydrolysis of the P-O-CH2 bond would lead to the formation of dipropylphosphonic acid and ethyl glycolate.

C-O Bond Cleavage: Hydrolysis of the acetate ester would yield 2-dipropylphosphonoethanol and acetic acid.

Computational studies can predict the relative activation barriers for these competing hydrolysis pathways. Based on studies of similar compounds, the phosphonate ester linkage is generally more resistant to hydrolysis than the carboxylate ester. nih.govnih.gov

Photodegradation: While phosphonates are generally resistant to photolysis, their degradation can be enhanced by the presence of photosensitizers or in the presence of certain metal ions. nih.gov Computational models can explore the excited state properties of this compound to predict its susceptibility to direct photolysis and the potential formation of radical species. The predicted primary degradation products from hydrolysis are listed in the table below.

| Degradation Pathway | Predicted Primary Products |

| Hydrolysis (P-O Cleavage) | Dipropylphosphonic acid, Ethyl glycolate |

| Hydrolysis (C-O Cleavage) | 2-Dipropylphosphonoethanol, Acetic acid |

Potential Applications and Role of 2 Dipropylphosphonoethyl Acetate in Materials Science and Industrial Processes

Role as a Chemical Intermediate in Organic Synthesis

While phosphonate (B1237965) esters are generally known as versatile intermediates in organic synthesis, often prepared via the Michaelis-Arbuzov reaction, specific literature detailing the role of 2-Dipropylphosphonoethyl acetate (B1210297) is absent. wikipedia.orgyoutube.com

Precursor in the Synthesis of Complex Organophosphorus Compounds

There is no available research that specifically documents the use of 2-Dipropylphosphonoethyl acetate as a precursor for synthesizing more complex organophosphorus compounds. General methodologies exist for the transformation of phosphonate esters, but their direct application starting from this specific molecule is not described. mdpi.com

Utility in Derivatization for Material Modification

The utility of this compound for the derivatization and subsequent modification of materials has not been specifically reported. While phosphonates can be used to functionalize surfaces or polymers, no studies were found that utilize this particular compound for such purposes. nih.gov

Catalytic Activity and Coordination Chemistry

The phosphonate group is known for its ability to act as a ligand, forming coordination complexes with various metal ions. researchgate.netnih.govwikipedia.org Zirconium phosphonates, for instance, have been developed as solid acid catalysts. mdpi.com Furthermore, some metal complexes containing phosphonate ligands have demonstrated catalytic activity in organic synthesis. scispace.com Despite this general knowledge, there is no specific research available on the catalytic properties or coordination chemistry of this compound itself.

Ligand Design for Metal Complex Catalysis

The design of effective ligands is a cornerstone of homogeneous catalysis, and this compound possesses features that make it a promising candidate for this purpose. The phosphorus center in the phosphonate group is a soft donor, capable of forming stable complexes with a variety of transition metals, which are central to many catalytic cycles.

The presence of the ester group introduces an additional layer of functionality. The carbonyl oxygen of the acetate group can also participate in coordination, potentially leading to bidentate chelation. This chelation can enhance the stability of the resulting metal complex, a desirable feature in many catalytic applications. The steric and electronic properties of the dipropyl groups on the phosphorus atom and the ethyl acetate chain can be tuned to influence the catalytic activity and selectivity of the metal center. For instance, the propyl groups provide a moderate steric bulk that can influence substrate approach and product release.

The development of catalysts for various organic transformations, such as cross-coupling reactions, hydrogenations, and hydroformylations, often relies on phosphine-based ligands. mdpi.com While not a phosphine, the phosphonate group in this compound offers a related but distinct electronic environment that could lead to novel catalytic activities. Research into ruthenium(II) complexes with phosphonate-substituted phenanthroline ligands has demonstrated their potential as reusable photoredox catalysts, highlighting the utility of the phosphonate group in catalytic systems. rsc.org The principles from such studies can inform the design of catalytic systems incorporating this compound.

The synthesis of such catalytic complexes would typically involve the reaction of a suitable metal precursor with this compound in an appropriate solvent. The stoichiometry of the reaction would be controlled to favor the formation of the desired complex, for example, a monoligated or a bisligated species.

Table 1: Potential Catalytic Applications for Metal Complexes of this compound

| Catalytic Reaction | Potential Metal Center | Rationale |

|---|---|---|

| Cross-Coupling Reactions | Palladium(II), Nickel(II) | Phosphonate ligands can stabilize the low-valent metal species crucial for catalytic cycles like Suzuki-Miyaura or Heck coupling. rsc.org |

| Hydrogenation | Rhodium(I), Ruthenium(II) | The electronic properties of the phosphonate can influence the hydricity of the metal hydride intermediate, affecting catalytic efficiency. |

| Hydroformylation | Cobalt(0), Rhodium(I) | The steric bulk of the dipropyl groups can influence the regioselectivity (linear vs. branched aldehyde). |

| Polymerization | Zirconium(IV), Titanium(IV) | The coordination of the ligand can influence the stereochemistry and molecular weight of the resulting polymer. mdpi.com |

Investigation of Coordination Modes with Transition Metals

The coordination chemistry of this compound with transition metals is expected to be rich and varied, primarily dictated by the nature of the metal ion, its oxidation state, and the reaction conditions. The phosphonate group is a versatile coordinating moiety, capable of binding to metal centers in several ways. The most common coordination mode for phosphonate esters is through the phosphoryl oxygen atom, which acts as a Lewis base. acs.org

In addition to the primary coordination through the phosphoryl oxygen, the carbonyl oxygen of the acetate group can also engage in coordination, leading to a bidentate chelate structure. The formation of a chelate ring can significantly increase the thermodynamic stability of the metal complex, a phenomenon known as the chelate effect. The size of the resulting chelate ring would be a key factor in determining its stability.

Furthermore, under certain conditions, particularly with hard metal ions, the ether-like oxygen of the ester group could also participate in coordination, although this is generally less common. The interplay between these potential donor sites allows for a range of coordination modes, from simple monodentate binding to more complex bidentate or even bridging interactions between multiple metal centers.

Table 2: Plausible Coordination Modes of this compound with Transition Metals

| Coordination Mode | Description | Potential Metal Ions |

|---|---|---|

| Monodentate (P=O) | The ligand binds to the metal center solely through the phosphoryl oxygen. | Soft and borderline transition metals (e.g., Pd(II), Pt(II), Rh(I)). |

| Bidentate (P=O, C=O) | The ligand forms a chelate ring by coordinating through both the phosphoryl and carbonyl oxygens. | Harder transition metals (e.g., Fe(III), Cr(III), Cu(II)). |

| Bridging | The ligand bridges two metal centers, with the phosphonate and/or acetate group coordinating to different metals. | Can be observed with various metals, leading to polynuclear complexes or coordination polymers. |

Studies on related phosphonate esters have shown that the coordination is highly dependent on the metal ion. For example, dinuclear cobalt(III) complexes with bridging phosphonate esters have been investigated to understand hydrolysis mechanisms. nih.gov

Separation and Extraction Processes

The dual functionality of this compound also makes it a promising candidate for applications in separation and extraction processes, particularly for the selective recovery of metal ions from aqueous solutions.

Application as an Extractant for Metal Ions

Organophosphorus compounds are widely used as extractants in hydrometallurgy and solvent extraction processes for the recovery and purification of various metals. This compound, with its phosphonate group, falls into this class of compounds. The extraction process typically involves contacting an organic phase containing the extractant with an aqueous phase containing the metal ions. The extractant forms a complex with the metal ion, which is then transferred to the organic phase.

The selectivity of the extraction is governed by several factors, including the nature of the metal ion (charge, size, and hardness), the pH of the aqueous phase, and the structure of the extractant. The dipropyl groups on the phosphorus atom in this compound provide sufficient lipophilicity to ensure its solubility in common organic solvents used in solvent extraction, such as kerosene (B1165875) or toluene, while minimizing its solubility in the aqueous phase.

The extraction mechanism can proceed via different pathways. For instance, at low pH, the extraction may occur through a solvation mechanism where the neutral metal salt is extracted into the organic phase through coordination with the phosphoryl oxygen. At higher pH, a cation-exchange mechanism may become dominant, where the metal ion replaces a proton from a co-extracted acidic species or through the hydrolysis of the ester group under certain conditions, although the latter is less likely under typical extraction conditions.

Research on partial esters of alkylenediphosphonic acids has shown them to be powerful metal ion extractants for actinides. researchgate.net While this compound is a mono-phosphonate, the principles of phosphoryl oxygen basicity and steric effects of the ester group influencing extraction efficiency are transferable.

Table 3: Factors Influencing Metal Ion Extraction with this compound

| Factor | Influence on Extraction |

|---|---|

| pH of Aqueous Phase | Affects the speciation of metal ions and the potential for cation-exchange mechanisms. |

| Metal Ion Properties | Hardness, charge density, and size of the metal ion determine its affinity for the phosphonate and acetate groups. |

| Organic Diluent | The polarity and nature of the organic solvent can affect the stability and solubility of the extracted complex. |

| Temperature | Can influence the thermodynamics of the extraction process. |

| Presence of Other Ligands | Synergistic or antagonistic effects can be observed with other components in the extraction system. |

Role in Analytical Separation Techniques

Beyond large-scale industrial extractions, this compound and similar compounds can play a role in analytical separation techniques, such as chromatography. The phosphonate group can be exploited for the development of stationary phases for liquid chromatography or as a modifying agent for solid-phase extraction (SPE) materials.

For instance, silica (B1680970) gel or other solid supports could be chemically modified to incorporate the this compound moiety. Such functionalized materials could then be used in chromatographic columns for the selective separation of metal ions or organic analytes that have an affinity for the phosphonate group. The selectivity would be based on the coordination interactions between the analytes and the immobilized phosphonate groups. This approach has been demonstrated with phosphonate-functionalized silica for the removal of chromium ions from aqueous solutions. scielo.org.mx

In the context of high-performance liquid chromatography (HPLC), phosphonate-containing molecules can be used as ion-pairing reagents to improve the retention and separation of highly polar analytes on reversed-phase columns. sigmaaldrich.com While this compound itself might not be the ion-pairing agent, its structural motifs are relevant to the design of such reagents.

Furthermore, the development of new sorbents for SPE is an active area of research. Materials functionalized with phosphonate groups have been shown to be effective for the preconcentration and separation of trace metals from complex matrices prior to their determination by techniques such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry. The design of such materials often focuses on creating a high density of accessible functional groups, and the structure of this compound provides a template for such a design. Phosphonate-functionalized ionic liquids have been used to create nanocomposite adsorbents for the enrichment of phosphorylated peptides, showcasing the versatility of the phosphonate group in advanced separation materials. acs.orgrsc.org

Table 4: Potential Analytical Separation Applications of this compound and its Derivatives

| Technique | Role of the Compound/Derivative | Target Analytes |

|---|---|---|

| Liquid Chromatography | As a functional group on a stationary phase. | Metal ions, polar organic compounds. |

| Solid-Phase Extraction (SPE) | As a functional group on a sorbent material. | Trace metals, radionuclides. chinesechemsoc.org |

| Ion-Pairing Chromatography | As a structural basis for designing ion-pairing reagents. | Highly polar anionic species. |

Future Directions and Emerging Research Avenues for 2 Dipropylphosphonoethyl Acetate

Development of Novel Analytical Techniques for Trace Detection

The ability to detect minute quantities of chemical compounds in various matrices is crucial for environmental monitoring, industrial process control, and research. For a compound like 2-Dipropylphosphonoethyl acetate (B1210297), future research will likely focus on developing highly sensitive and selective analytical methods for its trace detection.

Current analytical methodologies for phosphonates and other organophosphorus esters often rely on techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), frequently coupled with mass spectrometry (MS). wiley.comnih.gov For instance, LC-MS has become a powerful tool for the analysis of non-volatile and hydrophilic organophosphorus compounds. nih.gov Future research could adapt and refine these methods for 2-Dipropylphosphonoethyl acetate.

Key Research Objectives:

Enhanced Sensitivity and Selectivity: Developing methods with lower detection limits, which is essential for environmental monitoring where concentrations can be exceedingly low. This could involve the use of advanced mass spectrometry techniques like tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS).